bis-PEG2-endo-BCN

SPAAC Fluorescence quenching Diastereomer differentiation

Select bis-PEG2-endo-BCN when symmetric crosslinking of azide-tagged biomolecules is required. Its homobifunctional endo-BCN architecture enables simultaneous dual conjugation unattainable with mono-BCN or heterobifunctional reagents. The endo stereoisomer uniquely suppresses contact fluorescence quenching in SPAAC products—a critical advantage over exo-BCN linkers for fluorescence-based assays. Unlike DBCO, the BCN scaffold retains orthogonal reactivity with tetrazines (IEDDA) and offers lower lipophilicity, ensuring superior aqueous compatibility for ADC construction and surface immobilization workflows.

Molecular Formula C28H40N2O6
Molecular Weight 500.6 g/mol
Cat. No. B8104119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis-PEG2-endo-BCN
Molecular FormulaC28H40N2O6
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1
InChIInChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26?
InChIKeyNISHVKOYJUQOBR-ICFBRBJFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bis-PEG2-endo-BCN: Procurement-Ready Homobifunctional PEG2 Linker for Copper-Free Click Chemistry and ADC Synthesis


bis-PEG2-endo-BCN (CAS 1476737-97-9, MW 500.63) is a homobifunctional polyethylene glycol (PEG) linker containing two endo-bicyclo[6.1.0]nonyne (endo-BCN) groups connected via a PEG2 spacer . The compound enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing biomolecules under physiological conditions without cytotoxic copper catalysts . The endo stereoisomer configuration of the BCN moieties is specifically defined, as BCN synthesis yields two diastereomers (exo-BCN and endo-BCN) with distinct steric properties that influence conjugation outcomes [1]. The PEG2 spacer enhances aqueous solubility while maintaining a compact linker architecture suitable for antibody-drug conjugate (ADC) construction and biomolecular crosslinking applications .

Why Generic BCN or DBCO Alternatives Cannot Substitute for bis-PEG2-endo-BCN in Dual-Conjugation and Fluorescence-Sensitive Applications


Generic substitution of bis-PEG2-endo-BCN with alternative click chemistry linkers fails because three critical differentiation axes are compromised: (1) the endo stereoisomer configuration confers distinct steric properties that directly affect fluorescence quenching behavior in SPAAC products, with bis-exo-BCN failing to reduce contact fluorescence quenching while bis-endo-BCN successfully does so [1]; (2) the homobifunctional dual-BCN architecture enables symmetric crosslinking and multivalent modifications that heterobifunctional BCN reagents (e.g., BCN-PEG2-maleimide) cannot achieve ; and (3) the BCN scaffold provides reaction orthogonality with tetrazines (via IEDDA) that dibenzocyclooctyne (DBCO) reagents lack, while offering lower lipophilicity than DBCO for improved aqueous compatibility [2]. Simple replacement with exo-BCN isomers, DBCO-based linkers, or mono-functional BCN reagents introduces measurable performance deficits in specific experimental contexts.

Quantitative Evidence Guide: bis-PEG2-endo-BCN Performance Differentiation Versus exo-BCN, DBCO, and Heterobifunctional BCN Linkers


endo-BCN vs. exo-BCN Diastereomer Differentiation: Fluorescence Quenching in SPAAC Conjugates

The endo-BCN diastereomer produces SPAAC reaction products with measurably reduced fluorescence quenching compared to exo-BCN derivatives. In a systematic study, only endo-BCN-containing constructs reduced fluorescence quenching levels in SPAAC products, attributed to the extended tricyclic fused ring system unique to the endo stereoisomer [1]. When bis-exo-BCN was substituted for bis-endo-BCN in the same reaction system, one form of the bis-exo-BCN product did not augment contact fluorescence quenching, while a second bis-exo-BCN product could not further reduce contact fluorescence quenching [1]. bis-endo-BCN successfully conjugated bovine serum albumin (BSA) with a 5(6)-carboxyfluorescein (5-FAM) derivative [1].

SPAAC Fluorescence quenching Diastereomer differentiation Bicyclononyne

Homobifunctional bis-PEG2-endo-BCN vs. Heterobifunctional BCN Reagents: Dual Conjugation Capability

bis-PEG2-endo-BCN is a homobifunctional linker containing two identical endo-BCN reactive groups, enabling symmetric crosslinking and multivalent modifications of azide-containing biomolecules . In contrast, heterobifunctional BCN reagents such as BCN-PEG2-maleimide contain only a single BCN group paired with an alternative reactive moiety (e.g., maleimide for thiol coupling), which cannot mediate dual azide-azide crosslinking . This architectural distinction determines whether a single linker can bridge two azide-tagged molecules versus requiring sequential or alternative conjugation strategies .

ADC linker Homobifunctional Crosslinking Bioconjugation

BCN vs. DBCO Cyclooctyne Kinetics: Electron-Deficient Aryl Azide Reactivity and Tetrazine Orthogonality

BCN exhibits accelerated reaction kinetics with electron-deficient aryl azides compared to standard azides, with reported rate constants reaching 2.0-2.9 M⁻¹ s⁻¹ in SPAAC reactions with electron-deficient aryl azide partners [1]. For comparison, typical SPAAC reactions with standard organic azides proceed at 0.2-0.5 M⁻¹ s⁻¹ [1]. Unlike DBCO, BCN is reactive with both azides (via SPAAC) and tetrazines (via inverse electron-demand Diels-Alder, IEDDA), providing dual orthogonal reactivity that DBCO lacks [2]. Additionally, BCN exhibits lower lipophilicity than DBCO, which is more beneficial for reactions performed in aqueous solutions [3].

SPAAC kinetics BCN DBCO Bioorthogonal chemistry IEDDA

BCN vs. DBCO Surface Immobilization Efficiency on Antifouling Polymer Brushes

In a comparative study evaluating cyclooctyne binding efficiency on azide-functionalized antifouling polymer brushes using microchannel cantilever spotting (μCS), both BCN and DBCO derivatives demonstrated reliable binding performance [1]. However, DBCO showed higher surface density of molecular immobilization according to protein binding assays [1]. This provides a quantitative basis for selecting between BCN and DBCO linkers based on surface density requirements versus other criteria such as aqueous solubility or orthogonal reactivity [1].

Surface immobilization Polymer brushes Biosensor Click chemistry

bis-PEG2-endo-BCN: Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Dual Azide-Azide Crosslinking for Symmetric Biomolecular Conjugates

bis-PEG2-endo-BCN is the preferred procurement choice when symmetric crosslinking of two azide-modified biomolecules is required. The homobifunctional architecture with two identical endo-BCN groups enables simultaneous conjugation to two azide-tagged proteins, peptides, or surfaces in a single reaction step [1]. This capability is not achievable with heterobifunctional BCN reagents such as BCN-PEG2-maleimide, which contain only one BCN group paired with a thiol-reactive maleimide [2]. Applications include construction of protein homodimers, symmetrical nanoparticle functionalization, and bivalent probe assembly for enhanced avidity binding assays.

Fluorescence Turn-On Probe Development Requiring Reduced Contact Quenching

For fluorescence-based detection systems where signal integrity is paramount, bis-PEG2-endo-BCN should be selected over bis-exo-BCN alternatives. The endo stereoisomer uniquely reduces fluorescence quenching in SPAAC reaction products, as demonstrated by the failure of bis-exo-BCN to augment or further reduce contact fluorescence quenching in comparative studies [1]. bis-endo-BCN has been successfully employed to conjugate bovine serum albumin (BSA) with a 5(6)-carboxyfluorescein (5-FAM) derivative [1], and was utilized to develop a fluorescence turn-on chemical probe for determining the activities of serum biomarkers butyrylcholinesterase and paraoxonase 1 [1]. Procurement of endo-BCN derivatives is essential for applications where exo-BCN would introduce quenching artifacts.

ADC Construction Requiring Bioorthogonal Dual-Click Architectures

In antibody-drug conjugate (ADC) development workflows where the linker must facilitate both copper-free SPAAC conjugation and enable subsequent orthogonal reactions, bis-PEG2-endo-BCN offers distinct advantages. The BCN scaffold retains reactivity with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions, a capability that DBCO-based linkers lack [1]. This orthogonality enables sequential conjugation strategies where SPAAC and IEDDA reactions can be performed independently on the same construct. Additionally, the lower lipophilicity of BCN compared to DBCO improves compatibility with aqueous bioconjugation conditions [2]. The cleavable PEG2 linker architecture is specifically validated for ADC linker applications .

Surface Functionalization Prioritizing Aqueous Solubility over Maximum Immobilization Density

For surface immobilization applications on azide-functionalized substrates where aqueous compatibility and lower lipophilicity are prioritized over achieving maximum surface density, bis-PEG2-endo-BCN is the appropriate procurement choice. While comparative studies demonstrate that DBCO achieves higher surface density of molecular immobilization on azide-functionalized polymer brushes, BCN provides reliable binding performance with the added benefits of reduced hydrophobicity [1]. This scenario applies to biosensor platforms where minimizing non-specific hydrophobic interactions is critical, or where the linker must maintain solubility in aqueous buffers without requiring high organic co-solvent concentrations.

Technical Documentation Hub

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